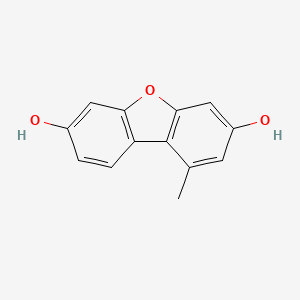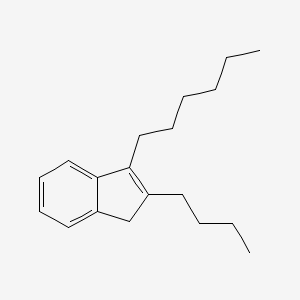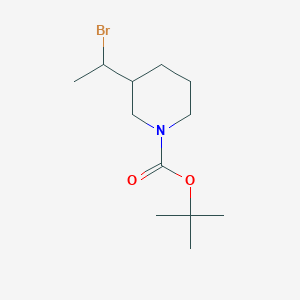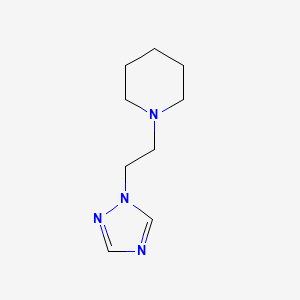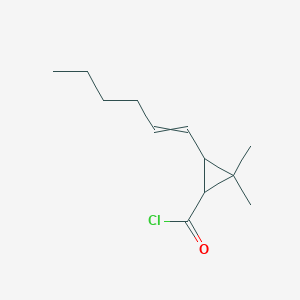
3-(Hex-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hex-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride is an organic compound that features a cyclopropane ring substituted with a hexenyl group and a carbonyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hex-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene to form the cyclopropane ring.
Introduction of the Hexenyl Group: The hexenyl group can be introduced through a Grignard reaction, where hexenyl magnesium bromide reacts with the cyclopropane intermediate.
Formation of the Carbonyl Chloride Group:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(Hex-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Addition Reactions: The double bond in the hexenyl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols can be used under mild to moderate conditions.
Addition Reactions: Halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl) can be used under ambient conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Dihalides and Halohydrins: Formed from addition reactions with halogens and hydrogen halides.
Carboxylic Acids and Alcohols: Formed from oxidation and reduction reactions, respectively.
科学的研究の応用
3-(Hex-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and advanced materials with unique properties.
Agricultural Chemistry: Potential use in the development of agrochemicals such as pesticides and herbicides.
作用機序
The mechanism of action of 3-(Hex-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride involves its reactive functional groups. The carbonyl chloride group can react with nucleophiles, leading to the formation of various derivatives. The hexenyl group can participate in addition reactions, further modifying the compound’s structure and properties. The cyclopropane ring imparts rigidity and strain, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
3-(Hex-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
3-(Hex-1-en-1-yl)-2,2-dimethylcyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride group.
3-(Hex-1-en-1-yl)-2,2-dimethylcyclopropane-1-thiol: Similar structure but with a thiol group instead of a carbonyl chloride group.
Uniqueness
The uniqueness of 3-(Hex-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride lies in its combination of a cyclopropane ring, a hexenyl group, and a carbonyl chloride functional group
特性
CAS番号 |
84386-00-5 |
|---|---|
分子式 |
C12H19ClO |
分子量 |
214.73 g/mol |
IUPAC名 |
3-hex-1-enyl-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C12H19ClO/c1-4-5-6-7-8-9-10(11(13)14)12(9,2)3/h7-10H,4-6H2,1-3H3 |
InChIキー |
QNFLACUZTQKQPU-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CC1C(C1(C)C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




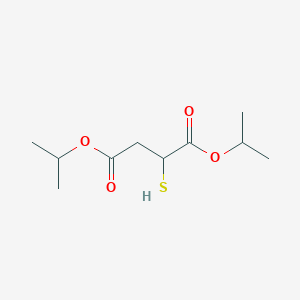


![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethanone](/img/structure/B13956632.png)
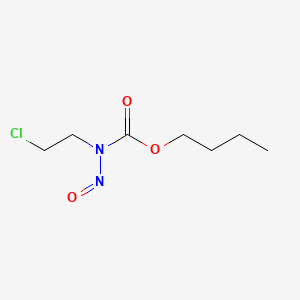
![(4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine](/img/structure/B13956644.png)
![4-[(2-chlorophenyl)Methylene]piperidine](/img/structure/B13956658.png)
